Ethyl 4-(2-fluoro-phenoxy)butanoate

Catalog No.
S13131288
CAS No.
M.F
C12H15FO3
M. Wt
226.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-fluoro-phenoxy)butanoate

Product Name

Ethyl 4-(2-fluoro-phenoxy)butanoate

IUPAC Name

ethyl 4-(2-fluorophenoxy)butanoate

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

InChI

InChI=1S/C12H15FO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

OBGCOSPPHPGCDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1F

Ethyl 4-(2-fluoro-phenoxy)butanoate is an organic compound characterized by the molecular formula C13H17FO3C_{13}H_{17}FO_{3}. This compound is a derivative of butanoic acid, where the hydrogen atom in the carboxyl group is substituted by an ethyl group, and the butanoic acid chain is modified with a 2-fluoro-phenoxy group. The presence of a fluorine atom in the phenoxy group enhances its chemical reactivity and biological activity, making it a compound of interest in various fields such as medicinal chemistry and agrochemicals.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, often involving reagents such as bromine or nitric acid.

Major Products Formed

  • Oxidation: Produces 4-(2-fluoro-phenoxy)butanoic acid.
  • Reduction: Yields 4-(2-fluoro-phenoxy)butanol.
  • Substitution: Results in various substituted phenoxy derivatives.

Research indicates that Ethyl 4-(2-fluoro-phenoxy)butanoate exhibits promising biological activities. It has been investigated for potential antimicrobial and anti-inflammatory properties. The unique structure, particularly the fluorine substitution, may enhance its interaction with biological targets, potentially leading to significant pharmacological effects. Studies have suggested that compounds with similar structures often show enhanced bioactivity due to increased lipophilicity and metabolic stability .

The synthesis of Ethyl 4-(2-fluoro-phenoxy)butanoate typically involves the following steps:

  • Esterification: The primary method for synthesizing this compound is through the esterification of 4-(2-fluoro-phenoxy)butanoic acid with ethanol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to improve efficiency and yield. Automated reactors allow for precise control over reaction parameters like temperature and pressure, ensuring consistent product quality.

Ethyl 4-(2-fluoro-phenoxy)butanoate has various applications across multiple fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Explored for its potential therapeutic applications due to its bioactive properties.
  • Medicine: Investigated for use in drug development and pharmaceutical formulations.
  • Industry: Utilized in producing specialty chemicals and materials .

The interaction studies of Ethyl 4-(2-fluoro-phenoxy)butanoate focus on its binding affinity to various biological targets. The mechanism of action is believed to involve modulation of enzyme activity and receptor interactions due to the structural characteristics imparted by the fluorine atom and phenoxy group. These interactions are critical for understanding the compound's potential therapeutic effects and guiding further research into its applications in drug development.

Several compounds share structural similarities with Ethyl 4-(2-fluoro-phenoxy)butanoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-bromobutanoateBromine instead of fluorinePotentially different biological activity profile
Ethyl 4-(2-chlorophenoxy)butanoateChlorine instead of fluorineDifferent reactivity due to chlorine's properties
Ethyl 4-(3-fluorophenoxy)butanoateFluorine at a different position on phenoxyMay exhibit varied biological effects compared to the target compound
Ethyl 4-(2-methylphenoxy)butanoateMethyl substitution on phenoxyAltered lipophilicity and interaction dynamics

These compounds highlight the uniqueness of Ethyl 4-(2-fluoro-phenoxy)butanoate due to its specific fluorine substitution, which may enhance certain chemical reactivities and biological activities not present in other derivatives .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

226.10052250 g/mol

Monoisotopic Mass

226.10052250 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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